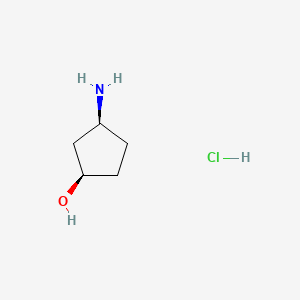

(1r,3s)-3-Aminocyclopentanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,3S)-3-Aminocyclopentanol hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical applications. It is characterized by its unique stereochemistry, which includes two chiral centers. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,3S)-3-Aminocyclopentanol hydrochloride typically involves an asymmetric cycloaddition reaction. One common method includes the reaction of N-acylhydroxyamine with cyclopentadiene, using a chiral source as an inducer to create the two chiral centers . The intermediate products are then subjected to hydrogenation, hydrolysis, ammonolysis, or other reactions to yield the final compound .

Industrial Production Methods

For large-scale industrial production, the preparation method is optimized for high atom economy and low production costs. The raw materials used are widely available and inexpensive, making the process cost-effective. The reaction conditions are mild, and the method ensures high stereoselectivity and optical purity of the product .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Aminocyclopentanol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a carbonyl group.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, strong acids or bases for hydrolysis and ammonolysis, and various oxidizing agents for oxidation reactions. The conditions often involve moderate temperatures and pressures to ensure the stability of the chiral centers .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

(1R,3S)-3-Aminocyclopentanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of fine chemicals and as a precursor for other industrially relevant compounds

Mechanism of Action

The mechanism of action of (1R,3S)-3-Aminocyclopentanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved often include the inhibition or activation of enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride

- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride

Uniqueness

What sets (1R,3S)-3-Aminocyclopentanol hydrochloride apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds .

Biological Activity

(1R,3S)-3-Aminocyclopentanol hydrochloride is a chiral amine with significant implications in pharmaceutical chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications.

This compound has the molecular formula C5H11ClN\O and a molecular weight of approximately 151.60 g/mol. The compound features both an amino group and a hydroxyl group, which facilitate hydrogen bonding and electrostatic interactions essential for its biological activity .

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The compound acts as an inhibitor of Glutathione Peroxidase 4 (GPx4), a critical enzyme involved in cellular oxidative stress responses. By inhibiting GPx4, the compound promotes ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides and reactive oxygen species (ROS). This mechanism is particularly relevant in cancer therapy, where inducing cell death in malignant cells is beneficial .

1. Cancer Therapy

Research indicates that this compound can induce apoptosis in cancer cells through its action on GPx4. This property positions it as a potential candidate for developing therapies targeting MYC-dependent cancers .

2. Neurodegenerative Diseases

The compound's ability to modulate oxidative stress pathways suggests potential applications in treating neurodegenerative diseases where oxidative damage is prevalent. Studies are ongoing to explore its efficacy in this area .

3. Pharmaceutical Intermediate

As an intermediate in organic synthesis, this compound is utilized in the preparation of various pharmaceuticals, including treatments for rheumatoid arthritis and psoriasis .

Study 1: Induction of Ferroptosis

A study demonstrated that treatment with this compound led to significant apoptosis induction in cancer cell lines. The mechanism was linked to the inhibition of GPx4, resulting in increased levels of lipid peroxides .

Study 2: Pharmacological Properties

In vitro assays evaluated the pharmacological properties of the compound, revealing its potential as a selective inhibitor with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. The compound exhibited good permeability across cellular membranes, indicating its suitability for oral bioavailability .

Data Table: Biological Activity Summary

| Compound | Biological Activity | Mechanism | Potential Applications |

|---|---|---|---|

| This compound | Inhibitor of GPx4; induces ferroptosis | Inhibition of oxidative stress response | Cancer therapy; neurodegenerative diseases |

| Other Cyclopentanol Derivatives | Varies by structure; some act as receptor agonists | Depends on specific functional groups | Diverse pharmaceutical applications |

Properties

IUPAC Name |

(1R,3S)-3-aminocyclopentan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRJNWIEGYWGE-UYXJWNHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1284248-73-2 |

Source

|

| Record name | rac-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.